3-Iodo-2-piperidin-1-ylpyridine
Overview
Description
3-Iodo-2-piperidin-1-ylpyridine is a chemical compound with the molecular formula C10H13IN2 and a molecular weight of 288.13 g/mol. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It is an important chemical compound that has been widely used in scientific research and industry.
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
3-Iodo-2-piperidin-1-ylpyridine is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological activities .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Piperidine derivatives are known to exhibit a wide range of pharmacological activities .
Biochemical Analysis
Biochemical Properties
3-Iodo-2-piperidin-1-ylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting gene expression and cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and safety. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell viability and proliferation rates.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . For example, in rodent models, low doses of this compound have been shown to reduce inflammation, whereas high doses can cause liver and kidney damage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to different cellular compartments, depending on its chemical properties and interactions with cellular components.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize to the cytoplasm and nucleus, where it can interact with various biomolecules . The localization is often directed by specific targeting signals or post-translational modifications that guide the compound to its site of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-piperidin-1-ylpyridine typically involves the iodination of 2-piperidin-1-ylpyridine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring. The reaction conditions often involve the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography, can help in the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-2-piperidin-1-ylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used
Major Products Formed
Scientific Research Applications
3-Iodo-2-piperidin-1-ylpyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Comparison with Similar Compounds
Similar Compounds
2-Piperidin-1-ylpyridine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Bromo-2-piperidin-1-ylpyridine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
3-Chloro-2-piperidin-1-ylpyridine: Contains a chlorine atom, which affects its chemical behavior compared to the iodine-containing compound
Uniqueness
3-Iodo-2-piperidin-1-ylpyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom can participate in various substitution reactions, making the compound a valuable intermediate in organic synthesis. Additionally, the compound’s potential therapeutic applications and its use in scientific research further highlight its uniqueness .
Properties
IUPAC Name |
3-iodo-2-piperidin-1-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2/c11-9-5-4-6-12-10(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXIYVYGPXRBPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001292600 | |
Record name | Pyridine, 3-iodo-2-(1-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001292600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086376-23-9 | |
Record name | Pyridine, 3-iodo-2-(1-piperidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086376-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 3-iodo-2-(1-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001292600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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